molecular formula C22H21N3O2 B10997607 3-(3-acetyl-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)propanamide

3-(3-acetyl-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)propanamide

Cat. No.: B10997607
M. Wt: 359.4 g/mol
InChI Key: NCARXORGGLJYRD-UHFFFAOYSA-N
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Description

3-(3-acetyl-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)propanamide is a useful research compound. Its molecular formula is C22H21N3O2 and its molecular weight is 359.4 g/mol. The purity is usually 95%.
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Biological Activity

3-(3-acetyl-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

  • Common Name: this compound
  • CAS Number: 1351683-41-4
  • Molecular Formula: C22_{22}H21_{21}N3_{3}O2_{2}
  • Molecular Weight: 359.4 g/mol

Biological Activity Overview

Compounds containing indole moieties, such as this compound, have been associated with various biological activities, particularly in anticancer and anti-inflammatory contexts. The indole structure is known for its ability to interact with multiple biological targets, making it a versatile scaffold in drug design.

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the growth of various cancer cell lines, including MCF7 (breast cancer), SF268 (glioma), and NCI-H460 (lung cancer) cells. These effects can be quantified using IC50_{50} values, which indicate the concentration required to inhibit cell growth by 50%.
  • Apoptosis Induction : Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells, suggesting that this compound may also activate apoptotic pathways.
  • Anti-inflammatory Effects : Some indole derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Research Findings

A review of recent literature provides insights into the biological activities associated with this compound:

Case Studies and Data Tables

Study Cell Line IC50_{50} Value (µM) Mechanism
Bouabdallah et al.Hep23.25Cytotoxicity
Wei et al.A54926Growth inhibition
Xia et al.A54949.85Apoptosis induction
Zheng et al.NCI-H4607.01 ± 0.60Anticancer activity

These studies collectively indicate that compounds related to 3-(3-acetyl-1H-indol-1-y)-N-(1-methyl-1H-indol-4-y)propanamide exhibit significant anticancer properties across multiple cell lines.

Synthesis and Structural Activity Relationship (SAR)

The synthesis of 3-(3-acetyl-1H-indol-1-y)-N-(1-methyl-1H-indol-4-y)propanamide typically involves multi-step reactions starting from readily available indole derivatives. The structural modifications at the acetyl and propanamide positions are crucial for enhancing its biological activity.

SAR Insights

The presence of both indole rings is essential for its activity, as they provide necessary interactions with biological targets. Modifications such as methyl substitutions can enhance lipophilicity and improve cellular uptake.

Properties

Molecular Formula

C22H21N3O2

Molecular Weight

359.4 g/mol

IUPAC Name

3-(3-acetylindol-1-yl)-N-(1-methylindol-4-yl)propanamide

InChI

InChI=1S/C22H21N3O2/c1-15(26)18-14-25(21-8-4-3-6-16(18)21)13-11-22(27)23-19-7-5-9-20-17(19)10-12-24(20)2/h3-10,12,14H,11,13H2,1-2H3,(H,23,27)

InChI Key

NCARXORGGLJYRD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NC3=C4C=CN(C4=CC=C3)C

Origin of Product

United States

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